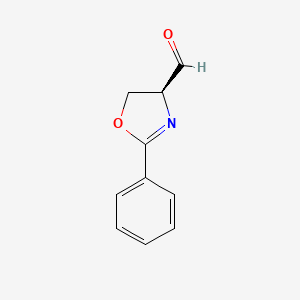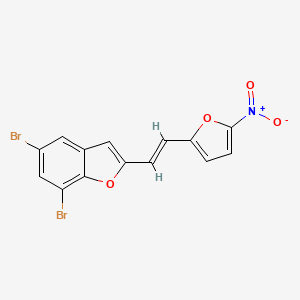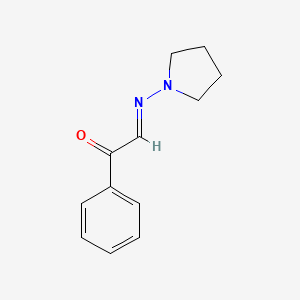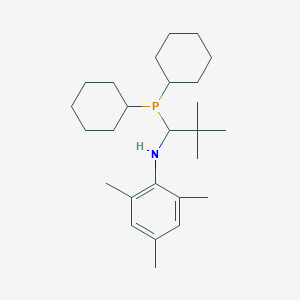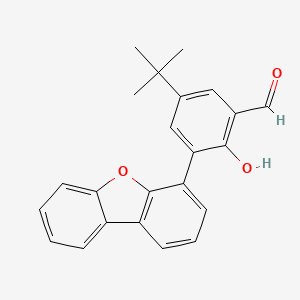
Benzaldehyde, 3-(4-dibenzofuranyl)-5-(1,1-dimethylethyl)-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde is an organic compound that features a complex structure with a tert-butyl group, a dibenzo[b,d]furan moiety, and a hydroxybenzaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Hydroxylation: The hydroxyl group can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acid chlorides for esterification, alkyl halides for etherification
Major Products Formed
Oxidation: 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzoic acid
Reduction: 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzyl alcohol
Substitution: Various esters or ethers depending on the reagents used
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include oxidative stress pathways and inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(tert-Butyl)-3-(dibenzo[b,d]thiophene-4-yl)-2-hydroxybenzaldehyde: Similar structure but with a thiophene ring instead of a furan ring.
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
5-(tert-Butyl)-3-(dibenzo[b,d]furan-4-yl)-2-hydroxybenzaldehyde is unique due to the presence of both a hydroxy group and a dibenzo[b,d]furan moiety, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
402576-63-0 |
|---|---|
Molekularformel |
C23H20O3 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
5-tert-butyl-3-dibenzofuran-4-yl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C23H20O3/c1-23(2,3)15-11-14(13-24)21(25)19(12-15)18-9-6-8-17-16-7-4-5-10-20(16)26-22(17)18/h4-13,25H,1-3H3 |
InChI-Schlüssel |
XWFGVWQUZDOBEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC3=C2OC4=CC=CC=C34)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
![8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine](/img/structure/B12880417.png)

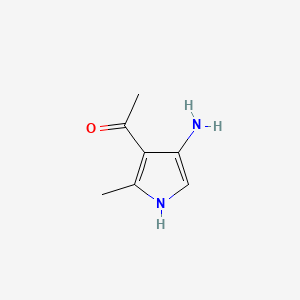
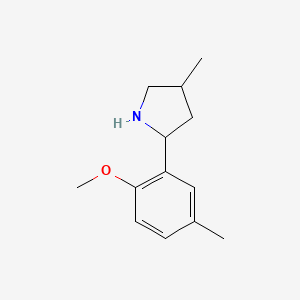

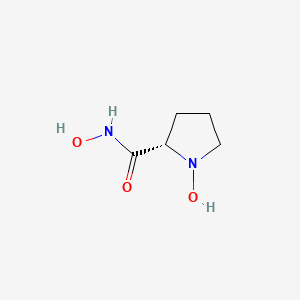

![1,4-Dimethyldibenzo[b,d]furan](/img/structure/B12880455.png)
